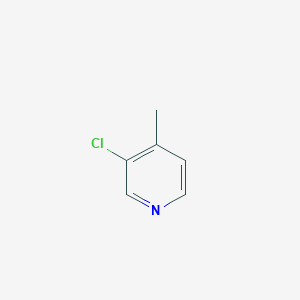

3-Chloro-4-methylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNXNJMHLZFECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376579 | |

| Record name | 3-Chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-04-0 | |

| Record name | 3-Chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-4-methylpyridine (CAS No: 72093-04-0). Due to the limited availability of experimentally determined data for this specific isomer, this document also includes data for related compounds to offer a comparative context. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical properties and presents a representative synthetic workflow.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN | [1][2] |

| Molecular Weight | 127.57 g/mol | [1][2] |

| CAS Number | 72093-04-0 | [1][2] |

| Density | 1.159 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5310 | [1] |

| Flash Point | 66 °C (150.8 °F) - open cup | [1] |

| IUPAC Name | This compound | [2] |

For comparative purposes, the following table presents data for a closely related isomer.

Table 2: Physicochemical Properties of 4-Chloro-3-methylpyridine hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN · HCl | |

| Molecular Weight | 164.03 g/mol | |

| CAS Number | 19524-08-4 | |

| Melting Point | 165-169 °C |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Determination: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid can be determined by micro boiling point or distillation methods.

-

Micro Boiling Point Method (Thiele Tube):

-

A small volume of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated in a Thiele tube filled with a high-boiling point oil.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

-

Distillation Method:

-

A larger volume of the liquid is placed in a distillation flask with boiling chips.

-

The liquid is heated to boiling, and the vapor is allowed to condense and be collected.

-

The temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation head.

-

The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.

-

Solubility Determination

The solubility of a compound in various solvents can be determined by the shake-flask method.

-

Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then analyzed by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.

-

Data Reporting: The solubility is typically expressed as g/100 mL or mol/L at the specified temperature.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Representative Experimental Workflow: Synthesis of 3-Amino-2-chloro-4-methylpyridine

This compound is a valuable intermediate in organic synthesis. While a direct synthesis protocol for this specific compound is not detailed in the provided search results, the following workflow illustrates a multi-step synthesis of a closely related and pharmaceutically important compound, 3-amino-2-chloro-4-methylpyridine, which is a key intermediate in the production of Nevirapine. This demonstrates a typical experimental logic in pyridine chemistry.

Caption: Synthesis workflow for 3-Amino-2-chloro-4-methylpyridine.

References

A Comprehensive Technical Guide to 3-Chloro-4-methylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Chloro-4-methylpyridine, a key heterocyclic building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and spectroscopic properties, a plausible synthetic route with an experimental protocol, and its applications, with a focus on its role as a versatile intermediate.

Chemical Identity and Structure

This compound is a substituted pyridine derivative with a chlorine atom at the 3-position and a methyl group at the 4-position.

-

CAS Number: 72093-04-0[1]

-

Molecular Formula: C₆H₆ClN[1]

-

Molecular Weight: 127.57 g/mol [1]

-

IUPAC Name: this compound[2]

-

SMILES: Cc1ccncc1Cl[1]

-

InChI Key: VLNXNJMHLZFECV-UHFFFAOYSA-N[1]

Structure:

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and predicted spectroscopic properties of this compound is provided below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to brown liquid | [3] |

| Density | 1.159 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5310 | [1] |

| Flash Point | 66 °C (open cup) | [1] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Table 2: Predicted and Experimental Spectroscopic Data

| Spectroscopy | Predicted/Observed Data |

| ¹H NMR | Signals expected for aromatic protons and a methyl group. The protons on the pyridine ring will show characteristic splitting patterns. |

| ¹³C NMR | Signals corresponding to the six carbon atoms, with those bonded to chlorine and nitrogen being deshielded. |

| Mass Spectrometry | Predicted [M+H]⁺ at m/z 128.02615. The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[5] |

| Infrared (IR) | Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching of the methyl group, and C=N and C=C stretching of the pyridine ring. A C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region. |

Synthesis and Experimental Protocols

One potential synthetic pathway involves the diazotization of 3-amino-4-methylpyridine followed by a Sandmeyer-type reaction.

Workflow for the Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Diazotization: 3-Amino-4-methylpyridine (1.0 eq) is dissolved in a solution of concentrated hydrochloric acid and water, and the mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.2 eq) is dissolved in concentrated hydrochloric acid. The previously prepared cold diazonium salt solution is then added slowly to the copper(I) chloride solution.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a versatile building block for the synthesis of more complex pharmaceutical and biologically active compounds.[3] Its reactivity, particularly at the chloro-substituted position, allows for the introduction of various functional groups through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions:

A significant application of chloropyridines is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, creating biaryl structures that are prevalent in many pharmaceutical agents.

Generalized Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

The following is a general protocol based on similar reactions with chloropyridines:

-

Reaction Setup: To an oven-dried flask are added this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.025 eq), a ligand such as triphenylphosphine (0.075 eq), and a base such as potassium carbonate (2.0 eq).

-

Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent system, such as a mixture of toluene and water, is added. The reaction mixture is then heated to reflux and stirred for a specified time (typically 12-24 hours), with reaction progress monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-4-methylpyridine.

Role as a Synthetic Intermediate:

The pyridine moiety is a common scaffold in many biologically active molecules. The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery and for the development of new agrochemicals. For instance, related trifluoromethylpyridines, which can be synthesized from chloromethylpyridines, are key structural motifs in various herbicides, insecticides, and fungicides.[9][10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its defined structure and reactivity, particularly in cross-coupling reactions, allow for the efficient synthesis of a wide range of more complex molecules. This guide provides a foundational understanding of its properties and synthetic utility for researchers in the field.

References

- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 72093-04-0 [amp.chemicalbook.com]

- 4. 72093-04-0|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C6H6ClN) [pubchemlite.lcsb.uni.lu]

- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 7. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Spectroscopic Characterization of 3-Chloro-4-methylpyridine: A Technical Guide

Introduction

3-Chloro-4-methylpyridine is a substituted pyridine derivative of interest in the development of novel pharmaceuticals and functional materials. A thorough understanding of its molecular structure is paramount for its application and further modification. This technical guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. Due to the limited availability of public experimental spectra, this guide focuses on predicted spectral characteristics based on established principles of spectroscopy and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and the methyl group protons.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.3 | Doublet | 1H | H-2 |

| 2 | ~8.2 | Singlet | 1H | H-6 |

| 3 | ~7.2 | Doublet | 1H | H-5 |

| 4 | ~2.4 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

Due to the molecule's asymmetry, the ¹³C NMR spectrum is predicted to display six unique signals for the six carbon atoms.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~150 | C-2 |

| 2 | ~148 | C-6 |

| 3 | ~145 | C-4 |

| 4 | ~132 | C-3 |

| 5 | ~125 | C-5 |

| 6 | ~18 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within a molecule. The expected characteristic absorption bands for this compound are summarized below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| 850-750 | C-Cl Stretch | Chloro Group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of this compound is 127.0189 Da.[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 127. The presence of a chlorine atom will result in a characteristic isotopic pattern with a peak at M+2 (m/z 129) with an intensity of approximately one-third of the M⁺ peak.

| Adduct | m/z |

| [M]⁺ | 127.01833 |

| [M+H]⁺ | 128.02615 |

| [M+Na]⁺ | 150.00809 |

Data sourced from PubChem.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): As this compound is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[6][7]

-

Data Acquisition: Place the salt plate assembly in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute an aliquot of this solution to the low µg/mL or ng/mL range.[8]

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[9] The most common ionization technique for this type of molecule is Electron Impact (EI) or Electrospray Ionization (ESI).[9][10] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[9][10][11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic techniques.

Caption: Logical workflow for structural elucidation.

References

- 1. This compound | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6ClN) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. benchchem.com [benchchem.com]

- 6. webassign.net [webassign.net]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. fiveable.me [fiveable.me]

Solubility of 3-Chloro-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-methylpyridine. Due to the limited availability of quantitative solubility data in published literature, this document focuses on a theoretical solubility profile based on the compound's physicochemical properties and offers detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a halogenated aromatic heterocyclic compound. Its chemical structure, featuring a pyridine ring substituted with a chloro and a methyl group, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility in common solvents is crucial for its application in chemical synthesis, purification, formulation, and analytical method development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| Density | 1.159 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5310 | |

| Flash Point | 66 °C (open cup) | |

| CAS Number | 72093-04-0 | [1] |

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various solvents. The molecule's structure contains both polar and non-polar features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.

-

Chloro and Methyl Groups: The chloro group is electronegative and contributes to the molecule's polarity, while the methyl group is non-polar.

Based on these features, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The pyridine nitrogen can form hydrogen bonds with protic solvents. However, the presence of the non-polar methyl group and the overall molecular structure may limit high solubility in water. Lower aliphatic amines, which also contain a nitrogen atom, are soluble in water, but this solubility decreases with increasing molecular weight due to the larger hydrophobic alkyl part. We can expect some degree of solubility in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions with the polar C-Cl bond and the pyridine ring. Therefore, this compound is expected to have good solubility in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The presence of the methyl group and the overall aromatic character suggest that there will be some solubility in non-polar solvents, although likely less than in polar aprotic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of a chloro substituent on the molecule, good solubility is expected in chlorinated solvents due to favorable dipole-dipole interactions.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common solvents. The following table is provided to be populated by researchers upon experimental determination.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, detailed protocols for two common methods of solubility determination are provided below.

5.1. Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-capped vial).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the withdrawn supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or using a rotary evaporator).

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Cool the container in a desiccator and weigh it accurately.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

-

5.2. UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining low solubilities.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After equilibration and settling, withdraw a sample of the supernatant and filter it.

-

Dilute a known volume of the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Commercial Availability and Synthetic Utility of 3-Chloro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its utility as a key building block, particularly in the synthesis of antiviral agents, has led to its commercial availability from a range of chemical suppliers. This technical guide provides an in-depth overview of its commercial landscape, key chemical properties, and its prominent role in the synthesis of high-value compounds, including a detailed experimental protocol for its conversion to a crucial pharmaceutical intermediate.

Commercial Availability and Suppliers

This compound, identified by CAS number 72093-04-0, is readily available from several commercial suppliers. The compound is typically offered in various purities and quantities to suit laboratory-scale research and development needs as well as larger-scale manufacturing requirements.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | Gram to kilogram scale |

| BLD Pharm | ≥97% | Gram to kilogram scale |

| SynQuest Labs | ≥95% | Gram to kilogram scale |

| Alchimica | - | 5 g, 25 g |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClN | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| CAS Number | 72093-04-0 | [1] |

| Appearance | Clear liquid | [2] |

| Density | 1.159 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5310 | [3] |

| Boiling Point | 147 - 150 °C at 760 mmHg | [2] |

| Flash Point | 66 °C (150.8 °F) - open cup | [3] |

| Purity | Typically ≥97% | [3] |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Classifications: [3][4]

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Serious Eye Damage (Category 1)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Application in Drug Discovery: Synthesis of Nevirapine Intermediate

A primary application of this compound is its role as a precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[6] Specifically, it is a key starting material for the preparation of 2-chloro-3-amino-4-picoline (CAPIC), a crucial intermediate in the Nevirapine synthesis pathway.[1][7]

The following DOT script visualizes the initial step in the synthesis of a key Nevirapine precursor starting from this compound.

Experimental Protocol: Synthesis of 3-Amino-4-methylpyridine

The following protocol for the amination of this compound is based on a procedure outlined in the patent literature.[8]

Materials:

-

This compound (150 g)

-

Methanol (500 ml)

-

Copper (II) sulfate (10 g)

-

Ammonia gas

Equipment:

-

High-pressure autoclave

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a high-pressure autoclave, combine this compound (150 g), methanol (500 ml), and copper (II) sulfate (10 g).

-

Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.

-

Heat the reaction mixture to 180 °C with stirring.

-

Maintain the reaction at 180 °C for 24 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess ammonia gas in a fume hood.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.

-

Recrystallize the crude solid from ethyl acetate to yield purified 3-Amino-4-methylpyridine.

Expected Yield: Approximately 73% (68 g).[8]

The following diagram illustrates the general workflow for this experimental procedure.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with demonstrated importance in the pharmaceutical industry. Its application as a key starting material in the synthesis of Nevirapine highlights its value in the development of antiviral therapeutics. The availability of this compound from multiple suppliers and the existence of established protocols for its conversion to valuable intermediates facilitate its use in both academic and industrial research settings. The information provided in this guide serves as a comprehensive resource for professionals engaged in drug discovery and development, offering insights into the procurement, handling, and synthetic utility of this important chemical entity.

References

- 1. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound 97 72093-04-0 [sigmaaldrich.com]

- 4. This compound | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

The Complex Reactivity of 3-Chloro-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-4-methylpyridine, a substituted pyridine derivative, presents a fascinating case study in heterocyclic reactivity. The interplay of the electron-withdrawing chloro group, the electron-donating methyl group, and the inherent electronic properties of the pyridine ring governs its behavior in a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, detailing its susceptibility to electrophilic and nucleophilic attack, as well as reactions involving the nitrogen atom and the methyl substituent. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for applications in medicinal chemistry, agrochemicals, and materials science.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom is also prone to protonation or coordination with Lewis acids under typical EAS conditions, further deactivating the ring. However, the substituents on the this compound ring play a crucial role in directing the regioselectivity of such reactions.

The chloro group at the 3-position is a deactivating, meta-directing group, while the methyl group at the 4-position is an activating, ortho, para-directing group. In this case, the directing effects of the two substituents are complex. The 2- and 6-positions are ortho to the activating methyl group, while the 5-position is ortho to the deactivating chloro group and meta to the methyl group. The 2- and 6-positions are also electronically deactivated by the adjacent nitrogen atom. Therefore, electrophilic substitution is expected to be challenging and may lead to a mixture of products.

Nitration: Limited specific information exists for the direct nitration of this compound. However, nitration of substituted pyridines often requires harsh conditions. For instance, the nitration of 2-amino-4-picoline, a related compound, is known to be non-selective, yielding a mixture of 3-nitro and 5-nitro derivatives.[1][2]

Halogenation: A modern approach to the 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for regioselective halogenation under mild conditions.[3] This method could potentially be applied to this compound to introduce an additional halogen at a different position.

Sulfonation: Direct sulfonation of pyridines is often difficult. A common strategy involves the initial N-oxidation of the pyridine ring, which activates it towards electrophilic attack, followed by sulfonation and subsequent deoxygenation. For example, 3-chloropyridine can be sulfonated by first converting it to 3-chloropyridine-N-oxide.[4][5]

Logical Flow of Electrophilic Aromatic Substitution:

Caption: Directing effects in the electrophilic substitution of this compound.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, as the nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[6] In this compound, the chloro group is at the 3-position, which is generally less reactive towards SNAr than the 2- or 4-positions. However, the presence of the electron-withdrawing nitrogen still facilitates nucleophilic attack compared to a corresponding benzene derivative.

Nucleophilic substitution reactions on halopyridines are well-documented, often employing strong nucleophiles like amines and alkoxides, and may require elevated temperatures.[7]

Amination: The displacement of the chloride by amines is a feasible reaction, likely requiring heating. The general protocol for nucleophilic aromatic substitution with amines involves reacting the chloro-substituted pyridine with the desired amine, often in a suitable solvent and sometimes in the presence of a base.

Experimental Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Reactions at the Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic center.

N-Oxidation: The nitrogen atom of this compound can be oxidized to the corresponding N-oxide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.[8][9] The resulting N-oxide is a versatile intermediate. The N-oxide group activates the 2- and 4-positions towards both nucleophilic and electrophilic attack and can be subsequently removed by reduction. For example, the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide has been reported, demonstrating the feasibility of N-oxidation on a similarly substituted pyridine ring.[10][11]

Reactions Involving the Methyl Group

The methyl group at the 4-position is susceptible to a range of reactions, including oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate or manganese dioxide in sulfuric acid.[12] A patented process describes the oxidation of methyl-pyridines to their corresponding carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation.[13]

Side-Chain Halogenation: Free-radical halogenation of the methyl group is a possible reaction, typically initiated by UV light or a radical initiator. A patent describes the side-chain fluorination of 3-methylpyridine by reaction with hydrogen fluoride and chlorine in the liquid phase at elevated temperature and pressure.[14] This suggests that similar conditions could potentially be used for the side-chain halogenation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 3-position can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[15][16] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents at this position. While halides at the 2- and 4-positions of pyridines are generally more reactive in these couplings, reactions at the 3-position are also feasible, often requiring specific ligand and reaction condition optimization.[17]

Conceptual Pathway for Palladium-Catalyzed Cross-Coupling:

Caption: Catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Quantitative Data Summary

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Reference |

| Side-Chain Fluorination | HF, Cl₂, elevated temp. & pressure | 3-Trifluoromethylpyridine, 3-Chlorodifluoromethylpyridine, 3-Difluoromethylpyridine | Not specified for this compound | [14] |

| Sulfonation (of 3-chloropyridine) | 1. H₂O₂/AcOH (N-Oxidation)2. Na₂SO₃/H₂O, 145°C | Pyridine-3-sulfonic acid | Not specified | [4][5] |

| N-Oxidation (of 4-chloro-3-methoxy-2-methylpyridine) | H₂O₂, Phosphotungstic acid | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | High | [10][11] |

Key Experimental Protocols

General Procedure for N-Oxidation of a Substituted Pyridine:

To a solution of the substituted pyridine in a suitable solvent (e.g., acetic acid or dichloromethane), the oxidizing agent (e.g., hydrogen peroxide or m-CPBA) is added portion-wise at a controlled temperature. The reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying by crystallization or chromatography.[9]

General Procedure for Palladium-Catalyzed Suzuki Coupling:

In an inert atmosphere, a mixture of the halopyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane, toluene, or DMF/water) is heated. The reaction progress is monitored, and upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.[16]

This compound exhibits a nuanced reactivity profile shaped by the electronic contributions of its substituents and the inherent characteristics of the pyridine nucleus. While electrophilic substitution is generally disfavored, it can be achieved under specific conditions, with the regiochemical outcome influenced by the directing effects of the chloro and methyl groups. The molecule is more amenable to nucleophilic aromatic substitution, particularly with strong nucleophiles. The nitrogen atom readily undergoes N-oxidation, providing a versatile intermediate for further functionalization. The methyl group offers a handle for oxidation and halogenation reactions. Furthermore, the chloro substituent serves as a site for modern cross-coupling methodologies, enabling the synthesis of a diverse array of derivatives. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes to novel and potentially bioactive molecules based on the this compound scaffold. Further experimental investigation is warranted to fully elucidate the quantitative aspects and optimize reaction conditions for this versatile building block.

References

- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 5. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 13. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 14. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on 3-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and synthetic applications of electrophilic and nucleophilic substitution reactions on 3-chloro-4-methylpyridine. This key heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science. This document details the reactivity of the pyridine ring, presents generalized experimental protocols for key transformations, and includes visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in drug development and chemical synthesis.

Introduction to the Reactivity of this compound

This compound, also known as 3-chloro-4-picoline, possesses a unique electronic landscape that dictates its reactivity towards electrophiles and nucleophiles. The pyridine nitrogen atom is electron-withdrawing through an inductive effect and deactivates the ring towards electrophilic attack compared to benzene. Conversely, it activates the ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.

The chlorine atom at the 3-position and the methyl group at the 4-position further modulate this reactivity. The methyl group is weakly electron-donating, which can slightly activate the ring. The chlorine atom is deactivating towards electrophilic aromatic substitution but serves as a leaving group in nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom. When these reactions do occur, they are highly regioselective, favoring substitution at the 3- and 5-positions, which are meta to the nitrogen atom. This is because the cationic intermediates formed by attack at these positions are less destabilized than those formed by attack at the 2-, 4-, or 6-positions, where a positive charge would be placed adjacent to the already electron-deficient nitrogen. In this compound, the 5-position is the most likely site for electrophilic attack.

Key Electrophilic Aromatic Substitution Reactions

Common EAS reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions are challenging on the this compound core and typically require harsh conditions.

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, high temperature | 3-Chloro-4-methyl-5-nitropyridine |

| Sulfonation | Fuming H₂SO₄ (oleum), high temperature | This compound-5-sulfonic acid |

| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeCl₃, AlCl₃) | 5-Bromo-3-chloro-4-methylpyridine |

| Friedel-Crafts | Generally not feasible due to Lewis basicity of nitrogen | - |

Generalized Experimental Protocol for Nitration

Warning: Nitration of pyridines can be highly exothermic and requires careful temperature control.

-

Reaction Setup: To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add this compound while maintaining the temperature below 10 °C.

-

Reaction: Slowly warm the mixture to the desired temperature (e.g., 100 °C) and maintain for several hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Nucleophilic Substitution

The chlorine atom at the 3-position of this compound is susceptible to nucleophilic substitution, although it is less reactive than chloro-substituents at the 2- or 4-positions. Direct nucleophilic aromatic substitution (SₙAr) can occur with strong nucleophiles under forcing conditions. However, transition metal-catalyzed cross-coupling reactions provide a more versatile and milder approach to functionalize this position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound can be readily substituted using these methods.

| Reaction | Nucleophile/Reagent | Catalyst/Ligand/Base | Bond Formed |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(OAc)₂, SPhos, K₃PO₄ | C-C (aryl/vinyl) |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd₂(dba)₃, XPhos, NaOt-Bu | C-N |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (alkynyl) |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Et₃N | C-C (alkenyl) |

| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | C-C (alkyl/aryl/vinyl) |

Generalized Experimental Protocol for Suzuki Coupling

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the boronic acid derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents) in a degassed solvent (e.g., toluene, dioxane, or DMF).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Generalized Experimental Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equivalents). Add a solution of this compound and the desired amine (1.1-1.5 equivalents) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until complete conversion of the starting material.

-

Work-up: Cool the reaction, dilute with a suitable organic solvent, and quench with water. Separate the organic layer and wash with brine.

-

Isolation: Dry the organic phase, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash chromatography.

Copper-Catalyzed Nucleophilic Substitution (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds with aryl halides using a copper catalyst. While often requiring higher temperatures than palladium-catalyzed reactions, modern ligand systems have improved the scope and mildness of this transformation.

| Reaction | Nucleophile | Catalyst/Base | Bond Formed |

| Ullmann Ether Synthesis | Alcohol/Phenol | CuI, L-proline, K₂CO₃ | C-O |

| Ullmann Amine Synthesis | Amine/Amide | CuI, 1,10-phenanthroline, Cs₂CO₃ | C-N |

| Ullmann Thioether Synthesis | Thiol | CuI, DMEDA, K₃PO₄ | C-S |

Generalized Experimental Protocol for Ullmann Ether Synthesis

-

Reaction Setup: Combine this compound, the alcohol or phenol (1.5-2.0 equivalents), a copper(I) source (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Reaction: Heat the mixture under an inert atmosphere at a high temperature (typically 100-160 °C) for several hours to days.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Isolation: Wash the combined organic extracts with brine, dry, and concentrate.

-

Purification: Purify the product by column chromatography.

Conclusion

This compound is a versatile substrate for a range of chemical transformations. While electrophilic substitution is challenging and requires forcing conditions, nucleophilic substitution at the 3-position is readily achievable, particularly through modern transition metal-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of novel molecules for pharmaceutical and materials science applications. It is important to note that the provided experimental conditions are generalized, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

The Latent Bio-Potential of 3-Chloro-4-methylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthetic Derivatives and Their Emerging Biological Activities

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, 3-chloro-4-methylpyridine stands out as a versatile building block for synthesizing novel compounds with potential biological significance. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Enzyme Inhibition: A Focused Look at Deoxyribonuclease I (DNase I)

Recent research has identified derivatives of this compound as potential inhibitors of deoxyribonuclease I (DNase I), an enzyme implicated in various pathological conditions.

Quantitative Data on DNase I Inhibition

A notable study focused on squaramate derivatives, revealing that a compound incorporating the this compound moiety exhibits inhibitory activity against DNase I. The half-maximal inhibitory concentration (IC50) value for this derivative is presented in the table below.

| Compound ID | Derivative Structure | Target | IC50 (µM) |

| 1 | (6-chloro-4-methylpyridin-3-yl)amino squaramate | DNase I | 106.60 ± 11.27 |

Table 1: DNase I Inhibitory Activity of a this compound Derivative.

Interestingly, this particular derivative did not exhibit significant cytotoxicity against human tumor cell lines such as HL-60 (leukemia), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer), suggesting a selective inhibitory profile.

Experimental Protocol: DNase I Inhibition Assay

The inhibitory activity of the this compound derivative against DNase I was determined using a well-established in vitro assay.

Principle: This assay measures the enzymatic activity of DNase I by monitoring the degradation of a DNA substrate. The inhibition of this activity by a test compound is quantified by a decrease in the rate of DNA degradation.

Materials:

-

Bovine pancreatic DNase I

-

Calf thymus DNA

-

Tris-HCl buffer

-

Test compound (this compound derivative)

-

Microplate reader

Procedure:

-

A reaction mixture is prepared containing Tris-HCl buffer, calf thymus DNA, and varying concentrations of the test compound.

-

The enzymatic reaction is initiated by the addition of DNase I to the mixture.

-

The degradation of DNA is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of DNA degradation in the presence of the test compound to the rate in a control sample without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 3-Chloro-4-methylpyridine with various arylboronic acids. While specific literature with extensive quantitative data for this exact substrate is limited, the protocols and data presented herein are based on well-established methods for structurally similar chloropyridines and other chloro-heterocycles. The functionalization of the pyridine core at the 3-position is a valuable strategy for accessing novel chemical space in the design of new therapeutic agents.

Reaction Principle and Workflow

The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (commonly a boronic acid or its ester) and an organic halide. The catalytic cycle is generally understood to proceed through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially with less reactive chloro-substrates.

-

Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-aryl-4-methylpyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

A general workflow for this process is outlined below:

Caption: General experimental workflow for the Suzuki coupling of this compound.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure with Pd(PPh₃)₄

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Characterization: Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Alternative Conditions with a Buchwald Ligand

For challenging couplings or to improve yields, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) can be used.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous toluene or 1,4-dioxane, degassed

-

Other reagents and equipment as in Protocol 1

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Solvent Addition: Add degassed anhydrous toluene (5 mL) via syringe.

-

Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitoring, Work-up, Purification, and Characterization: Follow steps 6-11 from Protocol 1.

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki coupling reactions of various chloropyridines with arylboronic acids, which can serve as a reference for expected outcomes with this compound.

Table 1: Suzuki Coupling of Various Chloropyridines with Phenylboronic Acid

| Entry | Chloropyridine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | ~85-95 |

| 2 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | ~80-90 |

| 3 | 4-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | ~90-98 |

| 4 | 2,6-Dichloropyridine | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O | 100 | 24 | ~94 (di-substituted)[1] |

Table 2: Influence of Reaction Parameters on the Suzuki Coupling of a Representative Chloropyridine

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |

| Catalyst | Pd(PPh₃)₄ | ~60-70 | Pd(OAc)₂/SPhos | ~85-95 | PdCl₂(dppf) | ~75-85 |

| Base | Na₂CO₃ | ~65-75 | K₃PO₄ | ~85-95 | Cs₂CO₃ | ~90-98 |

| Solvent | Toluene | ~80-90 | Dioxane/H₂O | ~85-95 | DMF | ~70-80 |

Note: Yields are approximate and based on literature for analogous substrates. Actual yields for this compound may vary and require optimization.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds via a well-defined catalytic cycle. The diagram below illustrates the key steps involved in the palladium-catalyzed coupling of this compound with an arylboronic acid.

References

Application Note: Protocol for N-oxidation of 3-Chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the N-oxidation of 3-chloro-4-methylpyridine to synthesize this compound N-oxide. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The described method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as an efficient oxidizing agent in dichloromethane (DCM), followed by a straightforward work-up procedure. This protocol is designed to be robust and scalable for laboratory and potential pilot-plant applications.

Introduction

Pyridine N-oxides are valuable intermediates in organic synthesis. The N-oxide functional group activates the pyridine ring for both electrophilic and nucleophilic substitution, and it can also serve as a directing group. The N-oxidation of pyridines is a common strategy to modify their electronic properties and reactivity. This note details a reliable procedure for the N-oxidation of this compound, a common building block in medicinal chemistry. The protocol is based on established methods for the N-oxidation of substituted pyridines using m-CPBA.[1][2][3]

Reaction Scheme

Caption: Reaction scheme for the N-oxidation of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the N-oxidation of substituted pyridines.[1]

Materials:

-

This compound (97%)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of m-CPBA: To the stirred solution, add m-CPBA (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane/Methanol = 10:1).[1] The reaction is considered complete when the starting material is no longer visible by TLC.

-

Work-up:

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This step neutralizes the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and saturated aqueous sodium chloride solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by silica gel column chromatography to obtain the pure this compound N-oxide.[1]

-

Data Presentation

| Parameter | Value |

| Starting Material | This compound |

| Molecular Weight | 127.57 g/mol [4] |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) |

| Equivalents of m-CPBA | 1.5 eq |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0-5 °C initially, then 20-25 °C[1] |

| Reaction Time | 24 hours[1] |

| Work-up | Aqueous NaHCO₃ wash, brine wash |

| Purification | Silica gel column chromatography[1] |

| Expected Product | This compound N-oxide |

| Reported Yield | 80% (for 3-chloropyridine-N-oxide)[1] |

| Reported Purity | 95% (by LC-MS for 3-chloropyridine-N-oxide)[1] |

Note: Yield and purity are based on a similar reported synthesis and may vary.

Visualizations

Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound N-oxide.

Safety Precautions

-

m-CPBA is a strong oxidizing agent and can be explosive in its pure form.[5] It is recommended to use the commercially available, less pure, and stabilized form.

-

Always handle m-CPBA with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction and work-up should be performed in a well-ventilated fume hood.

-

The quenching step with sodium bicarbonate can be exothermic and produce gas; therefore, it should be done slowly and with cooling.

Characterization

The final product, this compound N-oxide, can be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-oxide.

-

Mass Spectrometry (MS): To determine the molecular weight of the product. A related compound, 3-chloropyridine-N-oxide, shows an LC-MS peak at m/z 130 (M+1).[1]

-

Infrared (IR) Spectroscopy: To identify the N-O stretching vibration.

-

Melting Point: To assess the purity of the solid product.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-oxidation of this compound using m-CPBA. The procedure is straightforward, utilizes readily available reagents, and is based on well-established chemical transformations. This method should serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 2. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. This compound | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 3-Chloro-4-methylpyridine as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Chloro-4-methylpyridine is a key heterocyclic intermediate increasingly utilized in the synthesis of advanced agrochemicals.[1] Its substituted pyridine ring serves as a versatile scaffold for the development of potent herbicides, insecticides, and fungicides. The presence of a reactive chlorine atom and a methyl group allows for diverse chemical modifications, enabling the fine-tuning of biological activity and spectrum of action. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of next-generation crop protection agents, with a particular focus on the development of picolinate-based herbicides.

Application in Herbicide Synthesis: The Picolinates

A significant application of this compound is in the synthesis of 4-aminopicolinate herbicides. This class of herbicides acts as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately resulting in their death. The pyridine core of these herbicides is crucial for their biological activity, and the specific substitution pattern on the ring dictates their efficacy and crop selectivity.

From this compound to 4-Aminopicolinates: A Synthetic Overview

The synthetic strategy to access 4-aminopicolinate herbicides from this compound involves a multi-step process. A key initial transformation is the amination of the pyridine ring, followed by further functionalization to introduce the carboxylic acid group and other desired substituents. A representative pathway involves the conversion of this compound to 3-amino-4-methylpyridine, which can then undergo a series of reactions including chlorination, formylation, and oxidation to yield the picolinic acid backbone.